N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide
Description
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C19H19N5O3/c25-17(16-10-14-5-1-2-6-15(14)24-16)21-8-9-22-18(26)19(27)23-12-13-4-3-7-20-11-13/h1-7,10-11,24H,8-9,12H2,(H,21,25)(H,22,26)(H,23,27) |
InChI Key |
CVCVCBFZWYWLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Indole-Containing Intermediate
-
Indole-2-carbonyl chloride synthesis : React indole with phosgene or oxalyl chloride to form the activated carbonyl.
-
Amine coupling : Condense with ethylenediamine or a mono-protected ethylenediamine (e.g., Boc-protected) to form the 2-[(1H-indol-2-ylcarbonyl)amino]ethylamine intermediate.
Step 2: Pyridin-3-ylmethyl Amine Synthesis
-
Pyridine alkylation : React pyridine-3-carbaldehyde with methylamine or a primary amine under reductive amination conditions.
-
Amide coupling : Activate the ethanediamide carboxylic acid (e.g., using EDC/HOBt) and couple with the pyridin-3-ylmethyl amine.
| Reagent/Step | Conditions | Purpose |
|---|---|---|
| EDC/HOBt | DMF, RT, 12 h | Activate carboxylic acid for coupling |
| Boc deprotection | TFA/DCM, 0°C to RT | Remove protecting group |
| Column chromatography | Silica gel, hexane/ethyl acetate | Purify intermediates |
Method 2: Linear Synthesis with Sequential Coupling
Step 1: Ethanediamide Backbone Formation
-
Ethanediamide synthesis : React oxalyl chloride with excess ethylenediamine to form the diamide.
-
Selective protection : Protect one amine group (e.g., Boc) to prevent over-coupling.
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Convergent | EDC/HOBt, Boc | High purity intermediates | Requires precise stoichiometry |
| Linear | Oxalyl chloride, TFA | Simplified purification | Risk of side reactions |
Critical Reaction Parameters
Amide Bond Formation
-
Reagents : EDC/HOBt or HATU/DMAP for high-yield coupling.
-
Solvent : Polar aprotic solvents (DMF, DCM) enhance carbodiimide activity.
-
Temperature : Room temperature for EDC/HOBt; 0°C for HATU to minimize racemization.
Protecting Group Optimization
| Protecting Group | Application | Removal Conditions |
|---|---|---|
| Boc (tert-butoxycarbonyl) | Amine protection | TFA/DCM, 0°C to RT |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Alternative to Boc | Piperidine/DMF |
Research Gaps and Challenges
-
Stereochemical Control : The indole and pyridine groups’ spatial arrangement may influence bioactivity; methods to control stereochemistry (e.g., chiral auxiliaries) remain unexplored.
-
Scalability : High-cost reagents (e.g., HATU) limit industrial scalability; alternatives like DCC/DMAP may be viable.
Comparative Analysis of Synthetic Routes
| Route | Coupling Efficiency | Purity | Cost |
|---|---|---|---|
| Convergent | Moderate (60–70%) | High | High |
| Linear | Variable (50–60%) | Moderate | Moderate |
Purification and Characterization
-
Chromatography : Silica gel (hexane/ethyl acetate gradients) or reverse-phase HPLC for final purification.
-
Spectroscopy :
-
NMR : Confirm amide protons (δ 8.5–9.0 ppm) and aromatic regions (indole: δ 7.0–8.0 ppm; pyridine: δ 7.5–8.5 ppm).
-
MS : Verify molecular ion peak (e.g., [M+H]⁺ = 365.4 for related analogs).
-
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and pyridine sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in anticancer research. Its indole moiety is known for its role in modulating various biological pathways associated with cancer progression. Studies have indicated that compounds containing indole structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study demonstrated that similar indole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide may possess similar properties.
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. For example, the structural similarity to known enzyme inhibitors suggests potential applications in targeting kinases or proteases involved in tumor growth and metastasis. Research has shown that compounds with similar frameworks can inhibit key enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Biochemical Research
Receptor Binding Studies
The dual functional groups present in the compound allow it to engage with multiple biological targets, making it useful for receptor binding studies. The pyridine group can facilitate interactions with various receptors, including G-protein coupled receptors (GPCRs). Preliminary studies indicate that derivatives of this compound can modulate receptor activity, providing insights into receptor-ligand interactions and signaling pathways .
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biomolecules allows researchers to track cellular processes or monitor drug interactions within biological systems .
Pharmacological Applications
Therapeutic Potential
The therapeutic potential of this compound extends to various diseases beyond cancer. Its structural components suggest possible anti-inflammatory and neuroprotective effects, which are currently under investigation. For instance, indole derivatives have been linked to reduced inflammation in preclinical models, indicating that this compound may also exhibit similar properties .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1: A derivative of the indole structure was tested for its efficacy against melanoma cells, showing a significant reduction in cell viability at low micromolar concentrations.
- Case Study 2: In a pharmacological study, another indole-based compound demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could be explored for similar applications.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(pyridin-3-ylmethyl)ethanediamide involves its interaction with specific molecular targets. The indole and pyridine moieties can bind to proteins and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide with structurally related compounds from the evidence:
Key Observations:
Structural Diversity : The target compound is distinguished by its pyridin-3-ylmethyl group, whereas analogs feature naphthyl (), carbazole (), or thiazole () substituents. These variations influence solubility and target affinity.
Synthetic Routes : Most analogs (e.g., ) employ carbodiimide-mediated amide coupling (e.g., DCC) or mixed anhydride methods, suggesting similar strategies for the target compound.
Spectroscopic Validation : IR and NMR data consistently confirm amide bond formation (~1650 cm⁻¹ for C=O stretch; indole NH ~10–12 ppm).
Biological Activity
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide is a synthetic compound that combines indole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C19H20N4O3
- Molecular Weight : 364.39 g/mol
- IUPAC Name : this compound
The compound features an indole ring, which is recognized for its role in various biological processes, and a pyridine group that may enhance its interaction with biological targets such as enzymes or receptors .
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, indolin derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indolin derivative A | MCF-7 (breast cancer) | 1.2 ± 0.4 |
| Indolin derivative B | HCT-116 (colon cancer) | 4.23–12.63 |
| N-substituted indolin | K562 (leukemia) | 31.68 |
These studies suggest that the presence of specific substituents on the indole structure enhances anticancer activity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Indolin derivatives have demonstrated moderate activity against various bacterial strains:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| K. pneumoniae | 3.125 |
| S. aureus | 6.25 |
The presence of the pyridine moiety has been linked to improved antifungal activity against Candida species, with MIC values reported at 3.1 mg/ml .
The biological effects of this compound are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The indole and pyridine rings can interact with various receptors, altering their activity and downstream signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to enhanced apoptosis in cancer cells .
Study 1: Anticancer Activity
A study conducted by Karthikeyan et al. investigated the anticancer properties of indolin derivatives, including those structurally similar to our compound. The results indicated that the addition of specific substituents significantly improved cytotoxicity against breast and colon cancer cell lines.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activities, various indolin derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed a moderate level of efficacy, particularly against resistant strains, highlighting the potential of these compounds in treating infections .
Q & A
Q. What are the standard synthetic routes for preparing N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(pyridin-3-ylmethyl)ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCl/HOBt to link indole-2-carboxylic acid derivatives to ethylenediamine intermediates .
- Intermolecular cyclization : Employ base-mediated aldol-type condensation (e.g., potassium t-butoxide) to stabilize the pyridinone or indole-pyrrole backbone .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity. Monitor reactions via TLC and confirm structures using NMR and HRMS .
- Optimization : Adjust solvent polarity (DMF for high-temperature reactions, dichloromethane for room temperature) and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) to improve yields .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks. For example, indole NH protons typically resonate at δ 10–12 ppm, while pyridine methyl groups appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive mode is preferred for amide-containing compounds .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (1650–1750 cm) and NH bending (1500–1600 cm) to validate amide bonds .
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound, and what validation strategies are recommended?
- Methodological Answer :
- Software Setup : Use AutoDock4 or Vina for docking. Prepare the ligand (compound) and receptor (e.g., kinase or GPCR) in PDBQT format, accounting for receptor flexibility in binding pockets .
- Grid Parameters : Define a 60 × 60 × 60 Å grid box centered on the active site. Use Lamarckian genetic algorithms with 100 runs to explore conformational space .
- Validation : Compare docking scores (ΔG) with known inhibitors. Validate via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 50–100 ns .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Replication : Perform dose-response curves in triplicate across orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Use statistical tools like ANOVA to identify outliers .
- Solubility Checks : Measure compound solubility in DMSO/PBS mixtures via nephelometry. Poor solubility (>50 µM) may lead to false negatives in cell-based assays .
- Metabolite Screening : Use LC-MS to detect degradation products in assay media. Adjust buffer pH or include stabilizers (e.g., ascorbic acid) if oxidative degradation is observed .
Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion with solvents like acetonitrile/water (3:1). Slow evaporation at 4°C enhances crystal quality .
- Data Collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. SHELXT or SHELXD solves initial phases via direct methods .
- Refinement : SHELXL refines anisotropic displacement parameters. Validate with R-factors (<5%) and check for missed symmetry via PLATON .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the pyridine ring with quinoline or isoquinoline to enhance π-π stacking. Monitor changes via IC values in enzymatic assays .
- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., -CF) on the indole ring to improve metabolic stability. Assess logP shifts using HPLC-based methods .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., with MOE) to identify critical hydrogen bond donors/acceptors. Validate with site-directed mutagenesis of target proteins .
Data Analysis and Contradiction Management
Q. What methodologies address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Ensemble Docking : Dock multiple receptor conformations (e.g., from MD snapshots) to account for protein flexibility .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies. Discrepancies >2 kcal/mol suggest force field inaccuracies or missing solvent effects .
Q. How can researchers optimize synthetic yields when scaling up from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylations) to maintain temperature control and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Use DoE (Design of Experiments) to optimize pressure (1–5 bar) and temperature (25–80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
